molecular formula C20H22N4O2 B2864063 N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}pyrido[2,3-d]pyrimidin-4-amine CAS No. 2380034-31-9

N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}pyrido[2,3-d]pyrimidin-4-amine

Cat. No.: B2864063
CAS No.: 2380034-31-9
M. Wt: 350.422
InChI Key: OQCQGQOZUVAOSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}pyrido[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is a fused ring system containing both pyridine and pyrimidine rings, and a methoxyphenyl group attached to an oxane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}pyrido[2,3-d]pyrimidin-4-amine typically involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidine core and the subsequent attachment of the methoxyphenyl and oxane groups. One common method involves the condensation of a suitable pyrimidine precursor with a pyridine derivative, followed by cyclization and functionalization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}pyrido[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}pyrido[2,3-d]pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes .

Mechanism of Action

The mechanism of action of N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}pyrido[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-25-16-6-4-15(5-7-16)20(8-11-26-12-9-20)13-22-19-17-3-2-10-21-18(17)23-14-24-19/h2-7,10,14H,8-9,11-13H2,1H3,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCQGQOZUVAOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC3=NC=NC4=C3C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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